N-(4-Pentynyl)phthalimide
Overview
Description
N-(4-Pentynyl)phthalimide is an organic compound with the molecular formula C13H11NO2. It is also known by its synonyms, 1-Phthalimido-4-pentyne and 5-Phthalimido-1-pentyne . This compound is characterized by the presence of a phthalimide group attached to a pentynyl chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Pentynyl)phthalimide can be synthesized through various methods. One common approach involves the reaction of phthalic anhydride with 4-pentyn-1-amine in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, with the formation of the phthalimide ring facilitated by the nucleophilic attack of the amine on the anhydride.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Pentynyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phthalimide group to primary amines.
Substitution: The pentynyl chain can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-(4-Pentynyl)phthalimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Pentynyl)phthalimide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways . The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(4-Pentynyl)phthalimide can be compared with other similar compounds, such as:
- N-(2-Butynyl)phthalimide
- N-(3-Butynyl)phthalimide
- N-(5-Hexynyl)phthalimide
These compounds share similar structural features but differ in the length and branching of the alkyl chain. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these related compounds .
Biological Activity
N-(4-Pentynyl)phthalimide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and efficacy.
Chemical Structure and Properties
This compound, with the molecular formula C13H11NO2, consists of a phthalimide group attached to a pentynyl chain. This structure allows for various chemical reactions, making it a versatile compound in organic synthesis. The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of diverse derivatives that may exhibit different biological activities.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways. Notably, derivatives of this compound have been investigated for their anti-inflammatory , hypolipidemic , and antimicrobial properties .
Antimicrobial Activity
Research has shown that phthalimide derivatives exhibit significant antimicrobial properties. A study evaluated various phthalimide analogs for their antibacterial and antifungal activities, revealing minimum inhibitory concentration (MIC) values ranging from 0.49 to 31.5 μg/mL against different pathogens. This study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound was assessed in vitro using lipopolysaccharide (LPS)-stimulated murine macrophages. One derivative demonstrated potent inhibitory effects on nitric oxide production, with an IC50 value of 8.7 µg/mL. This activity was linked to the downregulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-1β .
Anticancer Activity
Phthalimides have also been explored for their anticancer properties. In a study involving various cancer cell lines, some derivatives exhibited cytotoxic effects with IC50 values as low as 18 nM against glioblastoma cells. The mechanism was associated with the induction of apoptosis and cell cycle arrest .
Case Studies
Study Focus | Compound Tested | IC50 Value | Findings |
---|---|---|---|
Antimicrobial | Various phthalimides | 0.49 - 31.5 μg/mL | Potent activity against bacteria and fungi |
Anti-inflammatory | This compound derivative IIh | 8.7 µg/mL | Inhibition of NO production and downregulation of iNOS |
Anticancer | Phthalimide derivatives | 18 nM (U87 cells) | Induction of apoptosis in cancer cells |
Properties
IUPAC Name |
2-pent-4-ynylisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h1,4-5,7-8H,3,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZIPXLLPFYDGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472178 | |
Record name | N-(4-Pentynyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6097-07-0 | |
Record name | N-(4-Pentynyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phthalimido-1-pentyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.